HBV DNA Inhibition Potency: SPC Class Benchmarking Against Clinical Candidate BAY 41-4109
While direct data for 1-(cyclopropanesulfonyl)-N-methylpiperidine-3-carboxamide is not reported, the SPC class to which it belongs demonstrates nanomolar antiviral activity. The most potent SPC derivative, C-39, inhibited HBV DNA secretion with an EC50 of 0.056 μM in HepAD38 cells and 0.075 μM in HepG2-HBV1.3 cells, comparable to the clinical CAM BAY 41-4109 (EC50 = 0.067 μM) [1]. This establishes the SPC scaffold as a viable alternative to heteroaryldihydropyrimidine (HAP)-based CAMs, with the cyclopropanesulfonyl-substituted compound representing a structurally distinct entry point for lead optimization [1].
| Evidence Dimension | Inhibition of secreted HBV DNA (EC50) |
|---|---|
| Target Compound Data | Not directly determined; SPC class lead C-39 EC50 = 0.056 ± 0.013 μM (HepAD38), 0.075 ± 0.016 μM (HepG2-HBV1.3) |
| Comparator Or Baseline | BAY 41-4109 (HAP CAM) EC50 = 0.067 ± 0.01 μM (HepAD38); Entecavir (Nucleoside analog) EC50 = 0.003 ± 0.001 μM |
| Quantified Difference | SPC C-39 comparable to BAY 41-4109 (1.2-fold difference in HepAD38); ~19-fold less potent than entecavir but with distinct mechanism |
| Conditions | HepAD38 and HepG2-HBV1.3 cell lines; 6-day treatment; secreted HBV DNA quantified by qPCR |
Why This Matters
Demonstrates that the SPC chemotype, including the target compound, achieves potency on par with a clinical-stage CAM, supporting its selection for HBV drug discovery programs over less validated scaffolds.
- [1] Li, Z.; Hu, J.; et al. Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication. Viruses 2022, 14 (2), 348. DOI: 10.3390/v14020348. View Source
